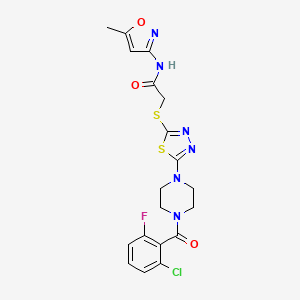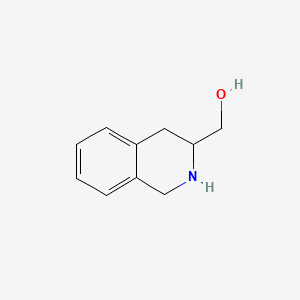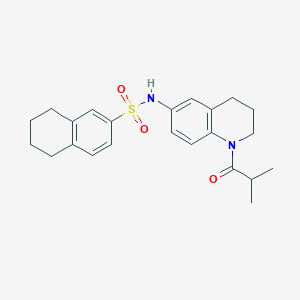![molecular formula C17H20F3NO2 B2638014 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2097860-11-0](/img/structure/B2638014.png)
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide, also known as TFMPP, is a synthetic compound that belongs to the phenethylamine and amphetamine chemical classes. It is commonly used in scientific research to study the effects of psychoactive drugs on the central nervous system.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Drug Metabolism
Research on pharmacokinetics and metabolism has been conducted to understand how similar compounds behave in biological systems, which is crucial for drug development. For example, studies on selective androgen receptor modulators (SARMs) demonstrate how structural modifications can influence pharmacokinetic properties, including absorption, distribution, metabolism, and excretion in rats. Such insights are valuable for designing compounds with ideal characteristics for preclinical and clinical use (Wu et al., 2006).
Molecular Imaging
The development of radioligands for molecular imaging, particularly in the context of prostate cancer, has seen the use of propanamide derivatives. These compounds have been synthesized for use with positron emission tomography (PET) to target the androgen receptor, showcasing their potential in diagnosing and monitoring prostate cancer (Gao et al., 2011).
Therapeutic Applications
The therapeutic applications of related compounds extend to areas such as hormonal male contraception, where specific SARMs have shown potential in preclinical studies. These compounds have demonstrated the ability to modulate androgenic tissues and spermatogenesis, offering a basis for non-hormonal male contraceptive strategies (Jones et al., 2009).
Antimicrobial and Anticancer Activity
Synthesis and evaluation of propanamide derivatives for antimicrobial and anticancer activities have been explored, providing a foundation for discovering new therapeutic agents. The design and synthesis of novel compounds aim at identifying structures with potent biological activities, which could lead to the development of new treatments for various diseases (Evren et al., 2020).
Propiedades
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO2/c18-17(19,20)14-7-4-13(5-8-14)6-9-15(22)21-12-16(23)10-2-1-3-11-16/h2,4-5,7-8,10,23H,1,3,6,9,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGJDADHCOHGAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

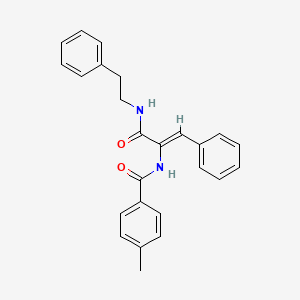
methanone](/img/structure/B2637932.png)

![N-(2,5-dimethoxyphenyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2637934.png)
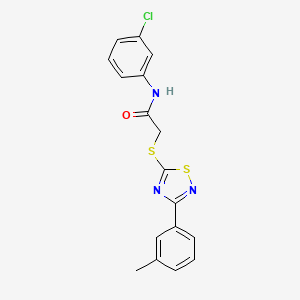
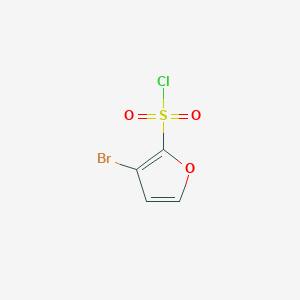
![N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide](/img/no-structure.png)
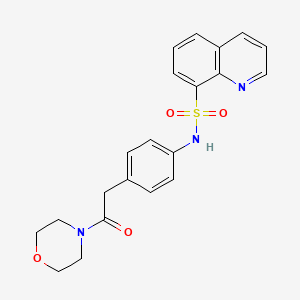

![N-(4-chlorophenyl)-3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazole-1-carboxamide](/img/structure/B2637946.png)
